

An In-depth Technical Guide to 4,4'-Methylenebis(N-sec-butylaniline)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Methylenebis(N-sec-butylaniline)

Cat. No.: B025843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **4,4'-Methylenebis(N-sec-butylaniline)**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science. This document includes detailed tables of quantitative data, experimental protocols for characterization, and a visual representation of its key attributes.

Molecular Structure and Identification

4,4'-Methylenebis(N-sec-butylaniline), a secondary aromatic amine, possesses a unique molecular architecture that dictates its chemical behavior and utility. The structure features two N-sec-butylaniline moieties linked by a methylene bridge. This configuration provides a combination of reactivity through the amine groups and steric hindrance from the sec-butyl groups.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	4,4'-Methylenebis(N-sec-butylaniline)[1]
CAS Number	5285-60-9[1][2]
Molecular Formula	C ₂₁ H ₃₀ N ₂ [1]
Molecular Weight	310.48 g/mol [1]
IUPAC Name	N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline[1]
Synonyms	4,4'-methylenebis[N-sec-butylaniline], 4,4'-Bis(sec-butylamino)diphenylmethane, Unilink 4200, MDBA[1][3][4]
InChI Key	YZZTZUHVGICSCS-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of **4,4'-Methylenebis(N-sec-butylaniline)** are crucial for its handling, processing, and application. It is a liquid at room temperature, which facilitates its use in various formulations.[[6](#)][[7](#)]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Deep amber liquid[3]
Boiling Point	458.2 °C at 760 mmHg[1]
Flash Point	272.3 °C[1]
Density	1.009 g/cm³[1]
Water Solubility	1.5 mg/L at 20 °C[1]
LogP	5.84[1]
Refractive Index	1.581[6]
Vapor Pressure	0 Pa at 25°C[1]
Hydrogen Bond Donor Count	2[1]
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	8[1]

Synthesis

A common synthetic route to **4,4'-Methylenebis(N-sec-butylaniline)** involves the reductive alkylation of 4,4'-methylenedianiline (MDA) with methyl ethyl ketone in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of **4,4'-Methylenebis(N-sec-butylaniline)**[5]

- Materials:
 - 4,4'-Methylenebis(benzeneamine) (MDA)
 - Methyl ethyl ketone (MEK)
 - Platinum on carbon catalyst (Pt(S)/C)
 - Hydrogen gas (H₂)

- Autoclave reactor
- Procedure:
 - Charge a 100 mL autoclave with 2.0 g of MDA, 50.0 g of methyl ethyl ketone, and 1.0 g of granular Pt(S)/C catalyst.
 - Seal the autoclave and degas the system three times with hydrogen gas.
 - Pressurize the autoclave to 85 psig with hydrogen.
 - Heat the reaction mixture to 121 °C and maintain for 2 hours with agitation.
 - After the reaction is complete, cool the autoclave to 22 °C and carefully degas.
 - Allow the catalyst to settle, then decant the product solution.
 - The product can be purified by distillation under reduced pressure.

Spectroscopic and Chromatographic Characterization

Characterization of **4,4'-Methylenebis(N-sec-butylaniline)** is essential to confirm its identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Prepare a solution of **4,4'-Methylenebis(N-sec-butylaniline)** in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum.

- Expected chemical shifts (δ) will appear for the aromatic protons (around 6.5-7.5 ppm), the methylene bridge protons (around 3.8 ppm), the sec-butyl methine proton (around 3.4 ppm), the sec-butyl methylene protons (around 1.5 ppm), and the sec-butyl methyl protons (around 0.9 and 1.2 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected chemical shifts will be observed for the aromatic carbons, the methylene bridge carbon, and the aliphatic carbons of the sec-butyl groups.

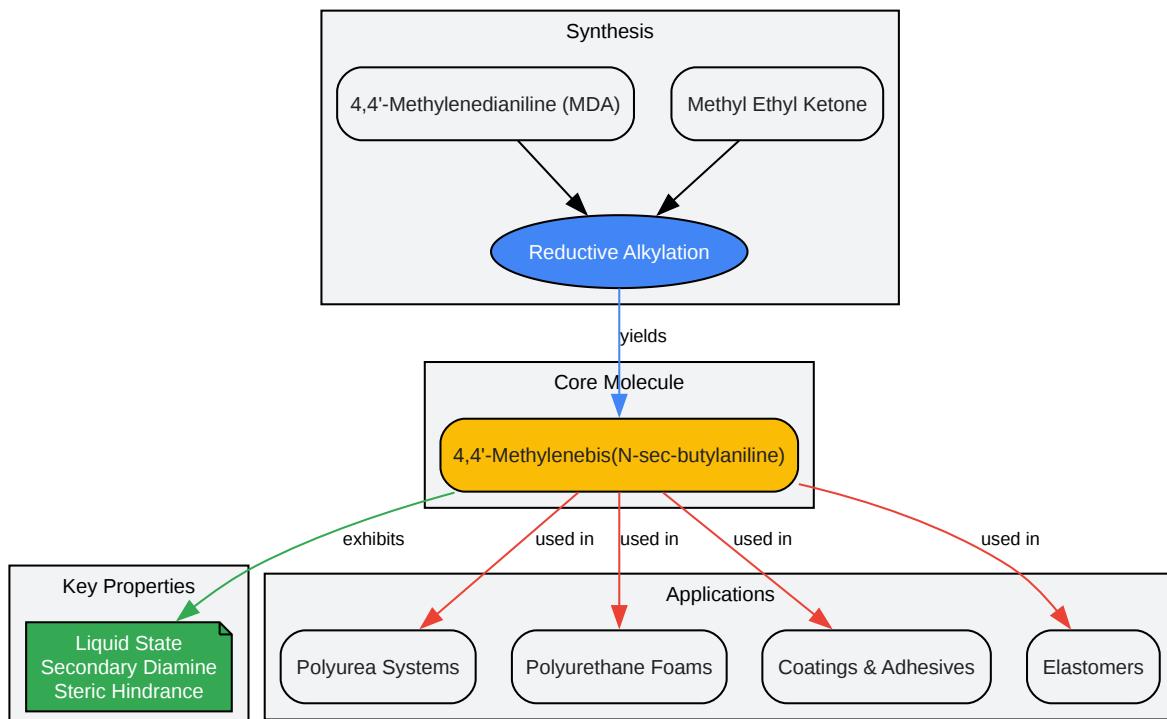
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As a liquid, the sample can be analyzed directly as a thin film between two KBr or NaCl plates.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Characteristic absorption bands are expected for N-H stretching (around 3400 cm^{-1}), C-H stretching of aromatic and aliphatic groups (around 3100-2800 cm^{-1}), C=C stretching of the aromatic rings (around 1600-1450 cm^{-1}), and C-N stretching (around 1300-1200 cm^{-1}).

Experimental Protocol: Mass Spectrometry (MS)

- Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography). Use an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Interpretation: The mass spectrum should show a molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$ corresponding to the molecular weight of the compound (310.48 g/mol). Fragmentation patterns can provide further structural information.


Applications

4,4'-Methylenebis(N-sec-butylaniline) is a versatile chemical intermediate with a range of industrial applications, primarily in polymer chemistry.

- Polyurea and Polyurethane Systems: It serves as a specialty amine curing agent and chain extender in polyurea and polyurethane formulations.[4][8] The sec-butyl groups moderate the reaction rate, allowing for better processing and improved physical properties of the final polymer, such as increased flexibility and impact resistance.[3][8]
- Coatings, Adhesives, and Sealants: Its ability to enhance adhesion and durability makes it a valuable component in the formulation of high-performance coatings, adhesives, and sealants.[2][3]
- Foams: In both rigid and flexible polyurethane foams, it contributes to improved mechanical properties, such as increased compressive strength in rigid foams and enhanced tear strength in flexible foams.[3]
- Elastomers: It is used in the production of durable elastomers with high abrasion resistance. [8]

Visualization of Key Information

The following diagram illustrates the central role of **4,4'-Methylenebis(N-sec-butylaniline)**, connecting its synthesis, key properties, and major applications.

[Click to download full resolution via product page](#)

Caption: Synthesis, properties, and applications of **4,4'-Methylenebis(N-sec-butylaniline)**.

Safety and Handling

4,4'-Methylenebis(N-sec-butylaniline) should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4'-Methylenebis(N-sec-butylaniline)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025843#4-4-methylenebis-n-sec-butylaniline-molecular-structure\]](https://www.benchchem.com/product/b025843#4-4-methylenebis-n-sec-butylaniline-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com